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Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for
known impurities of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The
information is intended to support research, development, and safety assessment of
Dapagliflozin and its related compounds. This document summarizes key toxicological findings,
details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin is a widely prescribed medication for the management of type 2 diabetes, heart
failure, and chronic kidney disease.[1] As with any pharmaceutical product, the synthesis and
storage of Dapagliflozin can result in the formation of impurities that require thorough
toxicological evaluation to ensure patient safety. The term "Dapagliflozin Impurity A" is not
universally unique and has been used to refer to several different chemical entities. This guide
will address the toxicological profiles of the most prominently cited impurities.

Toxicological Profile of Key Dapagliflozin Impurities

The toxicological assessment of pharmaceutical impurities is a critical component of drug
safety evaluation. Regulatory agencies provide strict guidelines on the acceptable levels of
impurities in drug substances and products. The following sections detail the available
toxicological information for specific Dapagliflozin impurities.
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Dapagliflozin Peroxide

Dapagliflozin Peroxide (CAS RN: 2452300-94-4) has been identified as a potential genotoxic
impurity.[2][3] Genotoxic impurities are of particular concern as they can cause damage to
genetic material, potentially leading to mutations and tumorigenesis even at very low
concentrations.[2]

Chemical Structure:
e Molecular Formula: C21H25ClOs[2]
e Molecular Weight: 440.87 g/mol [2]

At present, specific quantitative toxicological data such as LD50, NOAEL, or IC50 values from
peer-reviewed studies for Dapagliflozin Peroxide are not readily available in the public domain.
Its classification as a "genotoxic impurity" is noted by chemical suppliers.[2][3]

Dapagliflozin Bromo-Analog

This impurity is officially designated as Dapagliflozin EP Impurity A or Dapagliflozin USP
Related Compound A (CAS RN: 1807632-95-6).[4][5] A Safety Data Sheet (SDS) for this
compound indicates several health hazards.[6]

Chemical Structure:
e Molecular Formula: C21H25BrOs[5]
e Molecular Weight: 453.32 g/mol [5]

Hazard Identification: According to a Safety Data Sheet from the European Directorate for the
Quality of Medicines & HealthCare (EDQM), this impurity is classified with the following
hazards[6]:

» Harmful if swallowed (Acute toxicity, oral, Category 4).
o Causes serious eye irritation (Category 2).

e May damage the unborn child (Reproductive toxicity, Category 1B).

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2192627/
https://www.researchgate.net/figure/NK-cell-mediated-signaling-pathways-to-intracellular-pathogen-and-infected-cell-death_fig1_327793716
https://pmc.ncbi.nlm.nih.gov/articles/PMC2192627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2192627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2192627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2192627/
https://www.researchgate.net/figure/NK-cell-mediated-signaling-pathways-to-intracellular-pathogen-and-infected-cell-death_fig1_327793716
https://clearsynth.com/product/dapagliflozin-4-bromo-analog
https://www.synzeal.com/en/dapagliflozin-ep-impurity-a
https://www.researchgate.net/publication/380496205_Dapagliflozin_suppresses_diabetes-induced_oxidative_DNA_damage_and_hypermethylation_in_mouse_somatic_cells
https://www.synzeal.com/en/dapagliflozin-ep-impurity-a
https://www.synzeal.com/en/dapagliflozin-ep-impurity-a
https://www.researchgate.net/publication/380496205_Dapagliflozin_suppresses_diabetes-induced_oxidative_DNA_damage_and_hypermethylation_in_mouse_somatic_cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e May cause harm to breast-fed children.
o Causes damage to organs through prolonged or repeated exposure (STOT RE 1).

Specific quantitative toxicological data from dedicated studies to determine LD50, NOAEL, or
IC50 values have not been identified in the reviewed literature.

Dapagliflozin Dimer Impurity

A recent study investigated the mutagenic and genotoxic potential of the dimer impurities of
several gliflozins, including Dapagliflozin. The study utilized both in silico and in vitro methods.
[71[8I[e]10][11]

Toxicological Findings: The Dapagliflozin dimer impurity was found to be non-mutagenic and
non-genotoxic under the tested conditions.[7][10] These in vitro findings were consistent with
negative in silico predictions from quantitative structure-activity relationship (QSAR) analyses
for mutagenicity and genotoxicity.[7][8]

Other Synthesis Impurities

A study by Bueno et al. investigated the in vitro toxicity of three synthesis impurities of
Dapagliflozin.[12][13]

Cytotoxicity Findings: Of the three impurities tested, Impurity 3 showed significant cytotoxicity in
3T3 cells at a concentration of 0.5 uM, with more pronounced effects at higher concentrations.
[12][13] However, the study also concluded that under the tested conditions, none of the
compounds, including Impurity 3, induced significant DNA damage or cell death.[12][13] The
specific chemical identity of "Impurity 3" in this study is not explicitly stated in the abstract.

Summary of Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for the discussed
Dapagliflozin impurities. The scarcity of data highlights the need for further research in this

area.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12209598/
https://www.researchgate.net/figure/The-schematic-overview-of-major-signaling-pathways-induced-by-oxidative-stress-The_fig3_360106752
https://pubmed.ncbi.nlm.nih.gov/23339022/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1139589/full
https://www.researchgate.net/figure/Signaling-pathways-of-NK-cell-mediated-cytotoxicity-and-apoptosis-The-black-arrow_fig6_392730014
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209598/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1139589/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209598/
https://www.researchgate.net/figure/The-schematic-overview-of-major-signaling-pathways-induced-by-oxidative-stress-The_fig3_360106752
https://gosset.ai/targets/cellular-signaling-pathways-involved-in-oxidative-stress-response/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8989428/
https://gosset.ai/targets/cellular-signaling-pathways-involved-in-oxidative-stress-response/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8989428/
https://gosset.ai/targets/cellular-signaling-pathways-involved-in-oxidative-stress-response/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8989428/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Impurity Test .
CAS RN Endpoint Result Reference
Name System
Salmonella Non-
Dapagliflozin typhimurium o mutagenic at
] - Mutagenicity )
Dimer Not specified and concentration  [7][9]
] o (Ames test)
Impurity Escherichia suptolp
coli g/plate
Non-
Clastogenicit clastrogenic
y at
TK®6 cells ) ) [71[10]
(Micronucleu concentration
S test) s up to 500
pg/mL
) Significant
Synthesis -~ o
] Not specified 3T3 cells Cytotoxicity damage at [12][13]
Impurity 3
0.5 uM
DNA Damage No significant
3T3 cells (Comet DNA damage  [12][13]
assay) detected

Experimental Protocols

This section provides an overview of the methodologies used in the key toxicological studies

cited in this guide.

In Silico QSAR Prediction for Dimer Impurities

» Objective: To predict the mutagenic and genotoxic potential of Dapagliflozin dimer impurity

using computational models.

» Methodology: Quantitative structure-activity relationship (QSAR) analyses were performed
using various software platforms, including VEGA QSAR, Toxtree, and the OECD QSAR
Toolbox.[7][8] These tools evaluate the chemical structure of the impurity to predict its

potential for mutagenicity and carcinogenicity.[8]
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Endpoints: Predictions for mutagenicity in S. typhimurium and both genotoxic and non-
genotoxic carcinogenicity.[7][8]

In Vitro Mutagenicity and Genotoxicity Assessment of
Dimer Impurities

Objective: To evaluate the mutagenic potential of the Dapagliflozin dimer impurity.[7][9]

Test System:Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, and TA1537) and
Escherichia coli.[7][8][9]

Methodology: The test was conducted with and without a metabolic activation system (S9
fraction from Aroclor 1254-treated rats). The impurity was tested at concentrations up to 1 g
per plate.[7][9] The number of revertant colonies was counted to assess mutagenicity.

Endpoints: Fold-increase in the number of revertant colonies compared to the negative
control.

Objective: To assess the clastogenic (chromosome-damaging) potential of the Dapagliflozin
dimer impurity.[7][10]

Test System: TK6 human lymphoblastoid cells.[7][10]

Methodology: The test was performed with and without an exogenous metabolic activation
system. Cells were exposed to the impurity at concentrations up to 500 pg/mL.[7][10] The
frequency of micronuclei in the cells was then evaluated.

Endpoints: Frequency of micronucleated cells.

In Vitro Toxicity Evaluation of Synthesis Impurities

Objective: To assess the cytotoxicity and genotoxicity of three Dapagliflozin synthesis
impurities.[12][13]

Test System: 3T3 (mouse embryonic fibroblast) cells.[12]

Methodology:
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[e]

Cytotoxicity: Assessed using MTT reduction and neutral red uptake assays.[12]

(¢]

Mitochondrial Membrane Potential (AYM): Evaluated to assess mitochondrial function.[12]

[¢]

Intracellular Reactive Oxygen Species (ROS): Measured to determine oxidative stress.[12]

[¢]

DNA Damage: Assessed using the comet assay.[12]

o Endpoints: Cell viability, mitochondrial membrane potential, levels of intracellular ROS, and
extent of DNA damage.[12]

Visualization of Relevant Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways
that are often implicated in toxicological responses such as genotoxicity, cytotoxicity, and
oxidative stress. These are generalized pathways and their specific activation by Dapagliflozin
impurities requires further investigation.
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Caption: Genotoxicity Signaling Pathway.
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Caption: Cytotoxicity Signaling Pathway.
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Caption: Oxidative Stress Response Pathway.

Conclusion

The available toxicological data on Dapagliflozin impurities is varied, with some impurities like
the dimer being demonstrated as non-genotoxic, while others, such as the bromo-analog, have
identified hazard classifications. The potential genotoxicity of Dapagliflozin Peroxide and the
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observed cytotoxicity of a specific synthesis impurity warrant further investigation to establish
safe exposure limits. This guide underscores the importance of a comprehensive impurity
profiling and toxicological assessment throughout the drug development lifecycle to ensure the
safety and efficacy of the final pharmaceutical product. Further research is needed to generate
more quantitative toxicological data and to elucidate the specific mechanisms of toxicity for
these impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile of Dapagliflozin Impurities: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369943#toxicological-profile-of-dapagliflozin-
impurity-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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